Resorufin acetate

概要

説明

レゾルフィンアセテートは、生化学的アッセイで広く使用されている蛍光基質です。これは、赤い蛍光色素であるレゾルフィンの誘導体です。 この化合物は、高い蛍光量子収率と長い励起/発光波長で知られており、蛍光および比色分析に最適な選択肢です .

準備方法

合成ルートと反応条件: レゾルフィンアセテートは、レゾルフィンのアセチル化によって合成できます。反応は、通常、ピリジンなどの塩基の存在下で、無水酢酸を使用することを伴います。 反応は、通常室温で穏やかな条件下で行われ、レゾルフィンアセテートが得られます .

工業的生産方法: 工業的な環境では、レゾルフィンアセテートの生産は、同様の合成ルートに従いますが、より大規模で行われます。このプロセスでは、高収率と純度を確保するために、反応条件を慎重に制御する必要があります。 自動システムと反応器の使用は、生産の一貫性と効率を維持するのに役立ちます .

化学反応の分析

Hydrolysis of Resorufin Acetate

Enzymatic Hydrolysis: this compound is frequently used as a fluorogenic substrate for various hydrolytic enzymes, such as esterases, cellulases, and chymotrypsin . The ester bond in this compound is cleaved by these enzymes, releasing resorufin and acetic acid. This reaction is commonly used to measure enzyme activity due to the significant increase in fluorescence upon resorufin formation .

-

Esterase Activity: Cytosolic aldehyde dehydrogenase and other esterases can hydrolyze this compound . The rate of hydrolysis is influenced by factors such as pH, the presence of cofactors (NAD+, NADH), and metal ions (Mg2+) .

-

Cell Viability Assays: this compound can be used to assess cell viability. Esterases within viable cells hydrolyze the acetate, producing fluorescent resorufin . The intensity of the fluorescence correlates with the number of viable cells .

Non-Enzymatic Hydrolysis: this compound can also undergo non-specific aqueous hydrolysis, although this is generally slower than enzymatic hydrolysis . The stability of this compound in aqueous solutions depends on factors such as pH and temperature .

Reaction with Biogenic Amines

Resorufin derivatives, including those with ester groups, can react with biogenic amines (BAs) . The amine group of the biogenic amine reacts with the ester group of the resorufin derivative, leading to the release of resorufin and the formation of an amide . This reaction can be used to develop fluorescent probes for detecting biogenic amines .

Ozonolysis

Resorufin derivatives can be designed to react with ozone (O3) . Incorporating an alkene, such as a but-3-enyl group, into the resorufin structure at the 7-hydroxy position can quench its fluorescence. Upon reaction with ozone, the alkene is cleaved via ozonolysis, releasing free resorufin and restoring fluorescence . This reaction can be used for the detection of ozone .

Reaction with Hydrazine

This compound can selectively detect hydrazine through deprotection of the acetate group, resulting in a fluorescence signal .

Perborate Signaling

This compound exhibits turn-on signaling behavior towards perborate ions . The mechanism involves selective deprotection of the acetate group by perborate, leading to chromogenic and fluorogenic changes .

科学的研究の応用

Fluorescence-Based Assays

Resorufin acetate is widely utilized in fluorescence assays due to its high quantum yield and stability. Its primary applications include:

- Cell Viability Assays : this compound is employed in high-throughput screening to assess cell viability. Upon hydrolysis by esterases, it releases resorufin, which fluoresces and indicates cell health .

- Enzyme Activity Measurement : It serves as a substrate for various enzymes, including cytosolic aldehyde dehydrogenase (ALDH) and chymotrypsin. Studies have demonstrated its effectiveness in measuring esterase activity in live cells .

This compound has been investigated for its potential in detecting microbial activity and as an antimicrobial agent:

- Detection of Mycobacterium tuberculosis : A study identified resorufin-based compounds as potent inhibitors of Mycobacterium tuberculosis. The resorufin scaffold showed promising activity against drug-resistant strains, highlighting its potential in tuberculosis treatment .

- Fluorescent Probes for Microbial Metabolism : The resazurin-resorufin system has been employed to quantify microbial metabolic activity in environmental samples. This method leverages the conversion of resazurin to resorufin as an indicator of microbial respiration .

Drug Discovery Applications

The unique properties of this compound have made it a valuable tool in drug discovery:

- Phenotypic Screening : Researchers have utilized resorufin scaffolds to develop novel compounds with anti-tuberculosis activity. These compounds undergo prodrug activation, enhancing their efficacy against Mtb .

- Structure-Activity Relationship Studies : Investigations into the modifications of the resorufin structure have led to the development of analogues with improved biological activity and selectivity against specific pathogens .

Case Studies

- Esterase Activity Measurement :

- Antimicrobial Screening :

作用機序

レゾルフィンアセテートの主要な作用機序は、エステラーゼによる加水分解によってレゾルフィンが生成され、レゾルフィンは強い蛍光を発します。蛍光強度を測定することで、酵素活性を定量化できます。 レゾルフィンアセテートの分子標的はエステラーゼであり、これはアセテート基の切断を触媒して、レゾルフィンを形成します .

類似の化合物:

レゾルフィン: レゾルフィンアセテートの母体化合物であり、同様の蛍光ベースのアッセイで使用されます.

フルオレセインジアセテート: エステラーゼ活性を検出するために使用される別の蛍光基質.

4-メチルウンベリフェリルアセテート: エステラーゼ活性を検出するための酵素アッセイで使用される基質.

レゾルフィンアセテートの独自性: レゾルフィンアセテートは、高い蛍光量子収率と長い励起/発光波長により、アッセイにおいて高い感度と選択性を提供するため、ユニークです。 エステラーゼによって特異的に加水分解される能力は、生化学研究において貴重なツールとなっています .

類似化合物との比較

Resorufin: The parent compound of resorufin acetate, used in similar fluorescence-based assays.

Fluorescein Diacetate: Another fluorogenic substrate used for detecting esterase activity.

4-Methylumbelliferyl Acetate: A substrate used in enzyme assays for detecting esterase activity.

Uniqueness of this compound: this compound is unique due to its high fluorescence quantum yield and long excitation/emission wavelengths, which provide high sensitivity and selectivity in assays. Its ability to undergo hydrolysis specifically by esterases makes it a valuable tool in biochemical research .

生物活性

Resorufin acetate is a fluorogenic compound derived from resorufin, known for its applications in biological assays due to its fluorescent properties. This article explores its biological activity, focusing on its role as a substrate for various enzymes, its use in cell viability assays, and its potential applications in biomedical research.

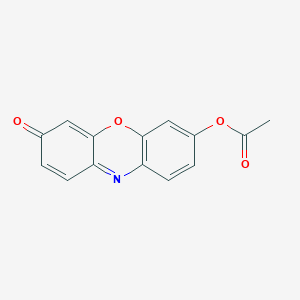

This compound, with the chemical formula C12H11O4 and CAS number 1152-14-3, is characterized by its ability to fluoresce upon enzymatic hydrolysis. The compound is typically used in research settings to study enzyme activity and cellular processes due to its favorable spectral properties.

Enzymatic Activity

1. Substrate for Aldehyde Dehydrogenase:

this compound acts as an effective substrate for cytosolic aldehyde dehydrogenase (ALDH1A1). Upon hydrolysis by this enzyme, it releases resorufin, which emits fluorescence at approximately 571 nm (ex/em maxima = 585/571 nm) . This property allows researchers to monitor ALDH activity in various biological samples.

2. Hydrolysis by Chymotrypsin:

The compound is also a substrate for chymotrypsin, demonstrating rapid hydrolysis. Studies have shown that this compound can be hydrolyzed efficiently by chymotrypsin, making it a useful tool for studying proteolytic enzyme kinetics .

Applications in Cell Viability Assays

This compound has been utilized in cell viability assays, where it serves as a fluorogenic indicator of living cells. The hydrolysis of this compound by intracellular esterases results in the release of resorufin, which can be quantitatively measured using fluorescence microscopy or spectrophotometry.

Case Studies

Study 1: Fluorescence Response in Cell Lines

In one study, HL60 (human leukemia) and P388 (mouse lymphocyte) cell lines were treated with this compound. The fluorescence intensity correlated positively with cell density and incubation time, allowing detection of viable cells at concentrations as low as 1000 cells per well . This demonstrates the compound's sensitivity compared to traditional methods like MTT assays.

Study 2: Stability Under Physiological Conditions

Another investigation highlighted the instability of this compound under physiological pH conditions, which can affect its applicability in live-cell imaging. Modifications to enhance stability while maintaining fluorescence have been explored .

Comparative Analysis of Resorufin Derivatives

To better understand the biological activity of this compound, a comparison with other derivatives was conducted:

| Compound | Emission Wavelength (nm) | Substrate for Enzyme | Stability |

|---|---|---|---|

| This compound | 585 | ALDH1A1, Chymotrypsin | Moderate |

| Resorufin | 590 | Various enzymes | High |

| Modified Resorufins | Variable | Specific enzymes | Enhanced |

特性

IUPAC Name |

(7-oxophenoxazin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c1-8(16)18-10-3-5-12-14(7-10)19-13-6-9(17)2-4-11(13)15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWKHDKBOVPINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150983 | |

| Record name | Resorufin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-14-3 | |

| Record name | Resorufin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorufin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resorufin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。